An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis and characterization of a novel quinoline derivative, 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone. This compound, featuring a reactive chloroacetyl group, is a promising intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions, potentially leading to new therapeutic agents.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step protocol for the synthesis of the title compound, an in-depth analysis of its characterization using modern spectroscopic techniques, and a discussion of the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is logically approached through a two-step process. The first step involves the synthesis of the dihydroquinoline precursor, 2,2,4,7-tetramethyl-1,2-dihydroquinoline, via a modified Skraup synthesis. This is followed by the N-acylation of the dihydroquinoline with chloroacetyl chloride.
Part 1: Synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline
The formation of the 2,2,4,7-tetramethyl-1,2-dihydroquinoline core is achieved through the acid-catalyzed condensation of m-toluidine with acetone.[6][7][8][9] This reaction is a variation of the Doebner-von Miller reaction, a classic method for synthesizing quinolines.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine and a suitable acid catalyst, such as p-toluenesulfonic acid monohydrate.[10]
-
Reagent Addition: While stirring, slowly add an excess of acetone to the mixture. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
m-Toluidine: The choice of m-toluidine as the starting material provides the 7-methyl substituent on the final quinoline ring.
-
Acetone: Acetone serves as the source for the gem-dimethyl group at the 2-position and the methyl group at the 4-position of the dihydroquinoline ring. An excess of acetone is used to drive the reaction towards product formation.
-
Acid Catalyst: The acid catalyst is crucial for promoting the condensation and cyclization steps of the reaction mechanism. p-Toluenesulfonic acid is a common choice due to its effectiveness and ease of handling.[10]
Part 2: Synthesis of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
The second step involves the N-acylation of the synthesized 2,2,4,7-tetramethyl-1,2-dihydroquinoline with chloroacetyl chloride in the presence of a base.[4][11]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified 2,2,4,7-tetramethyl-1,2-dihydroquinoline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid produced during the reaction.
-
Acylating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in the same solvent to the stirred mixture via the addition funnel. The reaction is highly exothermic and the temperature should be maintained at or below 5 °C during the addition.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Chloroacetyl Chloride: This reagent provides the chloroacetyl moiety that is attached to the nitrogen atom of the dihydroquinoline ring. Its high reactivity makes it an effective acylating agent.
-
Triethylamine: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Aprotic Solvent: A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.
Safety Precautions:
Chloroacetyl chloride is a highly corrosive, lachrymatory, and toxic substance.[12][13][14][15][16] It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Characterization of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of similar structures.[17][18][19][20]
Table 1: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the methylene protons of the chloroacetyl group, and singlets for the four methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon of the chloroacetyl group, aromatic carbons, and the carbons of the four methyl groups.[2] |
| FTIR | A strong absorption band for the amide carbonyl (C=O) stretching vibration, C-H stretching and bending vibrations, and C-Cl stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Detailed Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene ring of the quinoline moiety will appear in the downfield region (typically 6.5-8.0 ppm). The singlet for the two protons of the -CH₂Cl group will likely be observed around 4.0-4.5 ppm. The four methyl groups will each give rise to a singlet in the upfield region of the spectrum.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the -CH₂Cl group will appear around 40-50 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the methyl carbons will be found in the upfield region.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong band in the region of 1650-1680 cm⁻¹ will correspond to the stretching vibration of the amide carbonyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.[20]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
Conclusion
This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone. The provided protocols, along with the rationale behind the experimental choices and the predicted analytical data, offer a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The title compound, with its reactive handle, holds significant potential as a versatile building block for the development of novel quinoline-based compounds with potential therapeutic applications. Adherence to the outlined safety precautions is paramount when handling the hazardous reagents involved in this synthesis.
References
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
ChemTrack.org. (n.d.). Safety Guideline. [Link]
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5641-5645.
-
ResearchGate. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
- Google Patents. (1982). US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline.
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]
- Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-12.
-
Iraqi Journal of Science. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
-
PubMed. (1989). 13C and 15N Nuclear Magnetic Resonance Evidence of the Ionization State of Substrates Bound to Bovine Dihydrofolate Reductase. [Link]
-
SciELO. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]
-
MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
PubMed. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]
-
ResearchGate. (2001). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. [Link]
-
CyberLeninka. (n.d.). STUDY OF THE BIOLOGICAL ACTIVITY OF 2-CHLORO-N-TOLYLACETAMIDE AND N-(TOLYL)-Α-PICOLINAMIDES OBTAINED BY N-ACYLATE OF TOLUIDINE ISOMERS WITH CHLOROACETYL CHLORIDE AND PICOLINE ACID IN THE PASS ONLINE PROGRAM. [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
National Institutes of Health. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184). [Link]
-
PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]
-
Bentham Science. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. scielo.br [scielo.br]
- 3. 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. kscl.co.in [kscl.co.in]
- 15. chemtrack.org [chemtrack.org]
- 16. mdpi.com [mdpi.com]
- 17. tsijournals.com [tsijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 20. 13C and 15N nuclear magnetic resonance evidence of the ionization state of substrates bound to bovine dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
